molecular formula C15H19NO5S B446118 3-{[3-(PROPOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID

3-{[3-(PROPOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID

Cat. No.: B446118
M. Wt: 325.4g/mol
InChI Key: VKYWOVJNFNNCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[3-(PROPOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound with a molecular weight of 282.32 g/mol This compound is characterized by its unique structure, which includes a cyclopenta[b]thiophene ring system, a carbamoyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(PROPOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopenta[b]thiophene ring, introduction of the carbamoyl group, and the final attachment of the propanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-{[3-(PROPOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

3-{[3-(PROPOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[3-(PROPOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[3-(PROPOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H19NO5S

Molecular Weight

325.4g/mol

IUPAC Name

4-oxo-4-[(3-propoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]butanoic acid

InChI

InChI=1S/C15H19NO5S/c1-2-8-21-15(20)13-9-4-3-5-10(9)22-14(13)16-11(17)6-7-12(18)19/h2-8H2,1H3,(H,16,17)(H,18,19)

InChI Key

VKYWOVJNFNNCHL-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCC(=O)O

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCC(=O)O

Origin of Product

United States

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